2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone
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Overview
Description
2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with acetylacetone under basic conditions to form an intermediate, which is then further reacted to introduce the hydroxy and methyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a diketone, while reduction of the carbonyl groups would produce diols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of enzyme interactions.
Mechanism of Action
The mechanism of action of 2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one: This compound also contains a dimethylamino group and has been studied for its inhibitory activity against monoamine oxidase enzymes.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
Uniqueness
2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for further modification and optimization for specific uses.
Properties
IUPAC Name |
2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-11(21)16-15(23)10-19(3,24)18(12(2)22)17(16)13-6-8-14(9-7-13)20(4)5/h6-9,16-18,24H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIFWWZXULZSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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